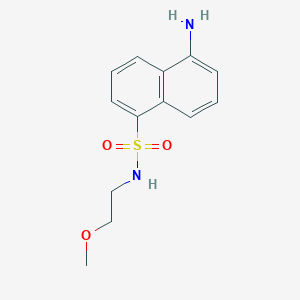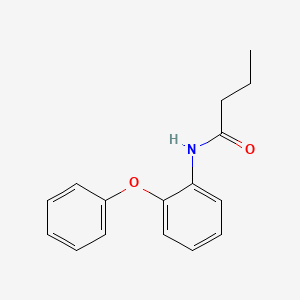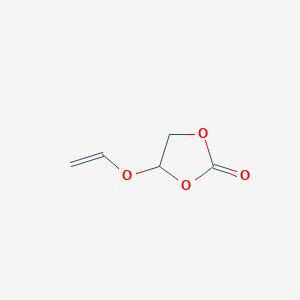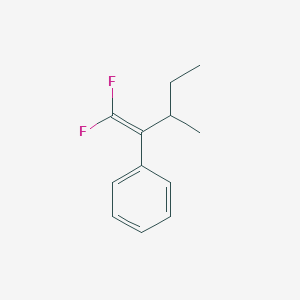
Tricosa-1,22-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-1,22-diene is a long-chain hydrocarbon with two double bonds located at the first and twenty-second positions This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosa-1,22-diene can be synthesized through various methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of polymers with precise placement of functional groups. The reaction typically requires high vacuum or other methods to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In an industrial setting, this compound can be produced using a slurry of potassium on alumina (K/Al2O3) in solvents such as hexane or toluene. The reaction conditions can be optimized to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-1,22-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The major products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated hydrocarbons.
Applications De Recherche Scientifique
Tricosa-1,22-diene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create materials with specific properties.
Biology: It can be used in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Tricosa-1,22-dien-12-one: This compound has a similar structure but includes a ketone functional group at the twelfth position.
Tricosa-1,22-dien-12-ol: This compound includes a hydroxyl group at the twelfth position.
Uniqueness: Tricosa-1,22-diene is unique due to its long carbon chain and the presence of two terminal double bonds. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
146860-81-3 |
|---|---|
Formule moléculaire |
C23H44 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
tricosa-1,22-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |
Clé InChI |
ICDYZNZLDXPAPX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)


